2-Bromo-6-ethylnaphthalene
Description
2-Bromo-6-ethylnaphthalene (C₁₂H₁₁Br) is a brominated naphthalene derivative with an ethyl group at position 6 and a bromine atom at position 2. The ethyl group is an electron-donating alkyl substituent, while bromine is an electron-withdrawing halogen. This combination creates a unique electronic environment, influencing the compound’s reactivity and physical properties. It is typically synthesized via Friedel-Crafts alkylation or halogenation reactions, with applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-bromo-6-ethylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8H,2H2,1H3 |
InChI Key |
QMIKILLYMUGDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethylnaphthalene typically involves the bromination of 6-ethylnaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of 2-Bromo-6-ethylnaphthalene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of environmentally friendly brominating agents and catalysts is being explored to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in the presence of boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling: Biaryl compounds are formed.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
2-Bromo-6-ethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of brominated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethylnaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by oxidative addition and reductive elimination processes. The ethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-6-ethylnaphthalene with structurally related bromonaphthalene derivatives:
Key Differences and Insights
Substituent Effects on Reactivity :
- Electron-Donating Groups (Ethyl, Methoxy) : Ethyl (in 2-Bromo-6-ethylnaphthalene) donates electrons via inductive effects, slightly deactivating the naphthalene ring. Methoxy (in 2-Bromo-6-methoxynaphthalene) donates electrons via resonance, enhancing electrophilic substitution at specific positions .
- Electron-Withdrawing Groups (Br, F) : Bromine and fluorine deactivate the ring, directing further substitution to meta/para positions. Fluorine’s higher electronegativity increases polarity compared to ethyl .
Physical Properties: Boiling Points: Ethyl and methoxy derivatives exhibit higher boiling points (~280–310°C) due to increased molecular weight and van der Waals interactions. Fluorinated analogs have lower boiling points due to reduced molecular mass . Solubility: Ethyl and alkoxy derivatives are more soluble in nonpolar solvents, while hydroxylated analogs (e.g., 6-Bromo-2-naphthol) dissolve in polar solvents like ethanol .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
